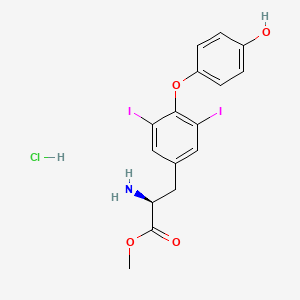

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid. This compound is characterized by the presence of two iodine atoms on the phenyl ring, a methyl ester group, and a hydrochloride salt form.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride typically involves the iodination of L-tyrosine followed by esterification and conversion to the hydrochloride salt. The iodination process can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate under acidic conditions. The esterification is usually performed using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .

化学反応の分析

Types of Reactions

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deiodinated tyrosine derivatives.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

科学的研究の応用

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential as a prodrug to enhance the delivery and efficacy of therapeutic agents, particularly in the treatment of neurological disorders.

作用機序

The mechanism of action of L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride involves its conversion to active metabolites in the body. The compound is hydrolyzed to release L-tyrosine, which is then involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other physiological functions .

類似化合物との比較

Similar Compounds

L-Tyrosine: The parent compound, used in protein synthesis and as a precursor to neurotransmitters.

L-Tyrosine Methyl Ester: A similar ester derivative without the iodine atoms, used as a prodrug.

L-Tyrosine Ethyl Ester: Another ester derivative with an ethyl group instead of a methyl group, also used as a prodrug.

Uniqueness

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride is unique due to the presence of iodine atoms, which can enhance its biological activity and therapeutic potential. The iodination can increase the compound’s lipophilicity, improving its absorption and bioavailability compared to non-iodinated derivatives .

生物活性

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride is a derivative of the amino acid tyrosine, modified with iodine and a methyl ester group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₃I₂N₁O₄

- Molecular Weight : 436.07 g/mol

- IUPAC Name : Methyl 3,5-diiodo-2-(4-hydroxyphenyl)propanoate

This compound features two iodine atoms at the 3 and 5 positions of the aromatic ring, which significantly influences its biological activity.

Antitumor Properties

Research indicates that compounds derived from tyrosine exhibit notable antitumor activity. For instance, studies have demonstrated that diiodotyrosine derivatives can inhibit tumor growth by interfering with cellular signaling pathways essential for cancer cell proliferation. The presence of iodine in the structure enhances these properties by increasing the compound's reactivity and interaction with biological targets.

- Case Study : A study published in European Journal of Pharmacology highlighted that L-Tyrosine derivatives showed significant inhibition of tumor growth in animal models. The mechanism involved modulation of key signaling pathways related to cell survival and apoptosis .

Neurochemical Effects

L-Tyrosine itself is known to influence neurotransmitter synthesis. As a precursor to dopamine, norepinephrine, and epinephrine, it plays a crucial role in neurotransmission. The methyl ester form may enhance its bioavailability and transport across the blood-brain barrier.

- Research Findings : In experiments with rats, administration of L-Tyrosine methyl ester resulted in increased dopamine levels in various brain regions without affecting norepinephrine levels. This suggests a selective enhancement of dopaminergic activity which could have implications for mood disorders and cognitive function .

Analgesic Effects

L-Tyrosine methyl ester has also been studied for its analgesic properties. In a controlled study involving mice, it was found to produce dose-dependent antinociceptive effects that were reversible by naloxone, indicating involvement of opioid receptors in its mechanism .

Summary of Biological Activities

特性

IUPAC Name |

methyl (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15I2NO4.ClH/c1-22-16(21)14(19)8-9-6-12(17)15(13(18)7-9)23-11-4-2-10(20)3-5-11;/h2-7,14,20H,8,19H2,1H3;1H/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXPOJVMXLBWLM-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClI2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。